(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole is a chiral phosphine ligand used in various catalytic processes. Its unique structure, combining a phosphine group with an oxazoline ring, makes it a valuable compound in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group can be introduced via a palladium-catalyzed coupling reaction between a halogenated precursor and diphenylphosphine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalyst Selection: Choosing the right catalyst to improve reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification Techniques: Using methods like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a ligand in various catalytic processes to induce chirality in the products.
Coordination Chemistry: Forms complexes with transition metals, which can be used in various catalytic cycles.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs.
Biochemical Research: Used in studies involving enzyme mimetics and other biochemical processes.
Industry
Fine Chemicals Production: Used in the synthesis of high-value chemicals.
Material Science:
Mechanism of Action
The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming active catalytic species.
Induction of Chirality: The chiral oxazoline ring induces chirality in the catalytic process, leading to enantioselective reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
Other Phosphine-Oxazoline Ligands: Compounds with similar structures but different substituents on the oxazoline ring or phosphine group.
Uniqueness
Chirality: The specific ®-configuration provides unique enantioselective properties.
Versatility: The combination of phosphine and oxazoline functionalities allows for diverse applications in catalysis and synthesis.
Properties
IUPAC Name |
[2-[(4R)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32NOP/c1-27(2)34-36(28-17-7-3-8-18-28,29-19-9-4-10-20-29)38-35(37-34)32-25-15-16-26-33(32)39(30-21-11-5-12-22-30)31-23-13-6-14-24-31/h3-27,34H,1-2H3/t34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPMBMUVBEOEQ-UUWRZZSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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